Cas no 329903-79-9 (2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-2-phenylacetic acid)

2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-2-phenylacetic acid is a synthetic organic compound featuring a coumarin core substituted with phenyl and carboxylic acid functional groups. Its structure combines a chromen-2-one scaffold with a phenylacetic acid moiety, offering potential utility in pharmaceutical and materials chemistry. The presence of the carboxyl group enhances solubility and reactivity, facilitating derivatization for targeted applications. The phenyl and coumarin components may contribute to photophysical properties, making it of interest in fluorescence-based studies. This compound’s well-defined structure allows for precise modifications, supporting research in bioactive molecule development or functional materials. Its purity and stability under standard conditions ensure reliable performance in experimental settings.
2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-2-phenylacetic acid structure
329903-79-9 structure
商品名:2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-2-phenylacetic acid
CAS番号:329903-79-9
MF:C23H16O5
メガワット:372.370146751404
CID:5801382
PubChem ID:2895005

2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-2-phenylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-2-phenylacetic acid
    • Benzeneacetic acid, α-[(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]-
    • 329903-79-9
    • AKOS016401649
    • EiM07-13083
    • Z56795413
    • CBKinase1_014363
    • SMR000298373
    • CBMicro_031752
    • Benzeneacetic acid, .alpha.-[(2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]-
    • CBKinase1_001963
    • Oprea1_625148
    • 2-(2-oxo-4-phenyl-chromen-7-yl)oxy-2-phenyl-acetic acid
    • [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetic acid
    • MLS000676729
    • BIM-0031980.P001
    • BRD-A94621951-001-01-4
    • Oprea1_238317
    • CHEMBL1569299
    • HMS2759D14
    • インチ: 1S/C23H16O5/c24-21-14-19(15-7-3-1-4-8-15)18-12-11-17(13-20(18)28-21)27-22(23(25)26)16-9-5-2-6-10-16/h1-14,22H,(H,25,26)
    • InChIKey: HARVQWZXNSNBQV-UHFFFAOYSA-N
    • ほほえんだ: C(O)(=O)C(OC1=CC2OC(=O)C=C(C3=CC=CC=C3)C=2C=C1)C1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 372.09977361g/mol
  • どういたいしつりょう: 372.09977361g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 600
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.3

2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-2-phenylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
OTAVAchemicals
7212010265-250MG
2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-2-phenylacetic acid
329903-79-9 95%
250MG
$300 2023-06-25
OTAVAchemicals
7212010265-100MG
2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-2-phenylacetic acid
329903-79-9 95%
100MG
$250 2023-06-25

2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-2-phenylacetic acid 関連文献

2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-2-phenylacetic acidに関する追加情報

Introduction to 2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-2-phenylacetic acid (CAS No. 329903-79-9)

2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-2-phenylacetic acid, identified by its CAS number 329903-79-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the class of chromen derivatives, which are well-known for their diverse biological activities and potential applications in medicinal chemistry. The structural framework of this molecule incorporates a phenolic moiety linked to a chromen scaffold, which is further connected to a phenylacetic acid moiety. Such a structural configuration endows the compound with unique chemical and pharmacological properties, making it a subject of intense study in academic and industrial research settings.

The chromen core of 2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-2-phenylacetic acid is a key feature that contributes to its biological relevance. Chromenes, also known as 2H-chromenes, have been extensively explored for their antimicrobial, anti-inflammatory, and antioxidant properties. The presence of the phenyl group in the chromen ring system enhances the compound's stability and interactions with biological targets. Additionally, the acetic acid side chain provides a polar region that can engage in hydrogen bonding, further influencing the compound's solubility and bioavailability.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from chromen derivatives. The pharmacological potential of these compounds has been highlighted in multiple preclinical studies, where they have demonstrated efficacy against various pathological conditions. For instance, studies have shown that certain chromen-based molecules can modulate enzyme activity and signal transduction pathways involved in diseases such as cancer, neurodegeneration, and metabolic disorders. The structure-activity relationship (SAR) of these compounds has been meticulously studied to optimize their biological efficacy while minimizing potential side effects.

The synthesis of 2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-2-phenylacetic acid involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The synthetic route typically begins with the condensation of resorcinol derivatives with acetic anhydride to form the chromen core. Subsequent functionalization steps introduce the phenolic group and the phenylacetic acid moiety. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency and selectivity of these transformations. The final product is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm its structural integrity.

The biological activity of 2-(((2-oxyo4-phenoil(22H-chromen7yloxy))oxy)-22phenoilactic acid has been evaluated in various in vitro and in vivo models. Preliminary studies have indicated that this compound exhibits promising anti-inflammatory properties by inhibiting key pro-inflammatory cytokines such as TNF-alpha and IL-beta. Additionally, it has shown potential as an antioxidant agent by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. These findings suggest that the compound may be useful in developing treatments for chronic inflammatory diseases and neurodegenerative disorders.

Moreover, the pharmacokinetic profile of this compound has been investigated to assess its absorption, distribution, metabolism, and excretion (ADME) properties. In animal models, 2-(((22oxyo4-phenoil(22H-chromen7yloxy))oxy)-22phenoilactic acid has demonstrated good oral bioavailability and moderate tissue distribution. Metabolomic studies have revealed that the compound undergoes biotransformation via Phase II metabolic pathways, primarily glucuronidation and sulfation, which are common mechanisms for detoxifying xenobiotics. These findings are crucial for understanding how the compound behaves within the body and for designing optimal dosing regimens.

The synthetic versatility of chromen derivatives like CAS No32990379_9 also opens up possibilities for designing libraries of analogs with tailored biological activities. By modifying various functional groups within the chromen core or introducing different side chains, researchers can explore new chemical spaces and uncover novel therapeutic entities. Computational chemistry approaches, such as molecular docking simulations, have been employed to predict the binding modes of these compounds with target proteins. These virtual screening techniques help identify promising candidates for further experimental validation.

In conclusion,_CAS No 32990379_9_ represents a significant advancement in the field of medicinal chemistry due to its unique structural features and promising biological activities. The combination of its chromen core with a phenolic group and a phenylacetic acid moiety endows it with multifunctional properties that make it a valuable candidate for drug development._ _Further research is warranted to fully elucidate its mechanism of action and clinical potential._ _The synthetic strategies employed in its preparation offer insights into how similar chromen derivatives can be developed._ _As our understanding of these compounds grows, _it is anticipated that they will play an increasingly important role in addressing complex diseases_.

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